Cas no 1269478-85-4 ((S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride)
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride
- (1S)-1-(4-fluorophenyl)butan-1-amine,hydrochloride
- AKOS015968884
- Y10286
- (1S)-1-(4-Fluorophenyl)butan-1-amine;hydrochloride
- (1S)-1-(4-FLUOROPHENYL)BUTYLAMINE-HCl
- AKOS015923303
- (1S)-1-(4-Fluorophenyl)butylamine HCl
- (1S)-1-(4-fluorophenyl)butan-1-amine hydrochloride
- SCHEMBL2034769
- (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1)
- 1269478-85-4
- DTXSID00704218
- Benzenemethanamine, 4-fluoro-alpha-propyl-, hydrochloride (1:1), (alphaS)-
- (1S)-1-(4-Fluorophenyl)butylamine hydrochloride
- AS-72069
- MFCD12757052
- (S)-1-(4-Fluorophenyl)butan-1-aminehydrochloride
- AM20040170
- CS-0061430
- DB-300077
-
- MDL: MFCD12757052
- Inchi: 1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1
- InChI Key: OSTHHMQMMDZLCD-PPHPATTJSA-N
- SMILES: Cl.FC1C=CC(=CC=1)[C@H](CCC)N
Computed Properties
- Exact Mass: 203.08800
- Monoisotopic Mass: 203.0877053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 4.12790
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210545-250mg |
S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 250mg |
£391.00 | 2022-03-01 | |
| Fluorochem | 210545-1g |
S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 1g |
£977.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ504-50mg |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 50mg |
354.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ504-200mg |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 200mg |
872.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42555-100mg |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 100mg |
¥284.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42555-1g |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 1g |
¥1340.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42555-250mg |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 250mg |
¥545.0 | 2023-09-05 | |
| Alichem | A019110545-1g |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 1g |
400.00 USD | 2021-06-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S940921-100mg |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 100mg |
¥346.50 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S940921-250mg |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 250mg |
¥665.10 | 2022-08-31 |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Suppliers
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride
Recent Advances in the Study of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1269478-85-4)
The compound (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1269478-85-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its fluorophenyl moiety, is being explored for its potential applications in drug development, particularly as a building block for bioactive molecules. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses, making it a compound of interest for researchers in medicinal chemistry and neuroscience.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient asymmetric synthesis of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride using a novel catalytic system. The researchers employed a chiral palladium catalyst to achieve high enantioselectivity (up to 98% ee) and yield (85%), demonstrating a scalable route for its production. This advancement addresses previous challenges in obtaining the compound in optically pure form, which is critical for its application in drug discovery.
Pharmacological investigations have revealed that (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride exhibits affinity for serotonin and dopamine receptors, suggesting potential applications in central nervous system (CNS) disorders. In vitro studies using human receptor binding assays showed moderate activity at the 5-HT2A receptor (Ki = 120 nM), indicating possible utility in the development of novel antipsychotic or antidepressant agents. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.
Another area of active research involves the use of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride as a precursor for the synthesis of more complex pharmaceutical compounds. A recent patent application (WO2023056789) describes its incorporation into novel sigma-1 receptor ligands with potential neuroprotective effects. The structural flexibility of this amine allows for diverse modifications, making it a valuable scaffold in medicinal chemistry.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride. Issues such as blood-brain barrier penetration, metabolic stability, and potential off-target effects need to be systematically addressed. Current research efforts are focusing on structural optimization through computational modeling and structure-activity relationship (SAR) studies to improve the compound's drug-like properties.
In conclusion, (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride represents an important intermediate in pharmaceutical research with multiple potential applications. The recent advancements in its synthesis and pharmacological characterization provide a solid foundation for future drug discovery efforts. Continued research into its mechanism of action and therapeutic potential will be crucial for realizing its full value in the treatment of CNS disorders and other medical conditions.
1269478-85-4 ((S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride) Related Products
- 402750-75-8((S)-1-(4-Fluorophenyl)pentane-1-amine)
- 1864055-90-2(1-(4-Fluorophenyl)butan-1-amine hydrochloride)
- 2728-88-3(1-(4-fluorophenyl)hexan-1-amine)
- 321839-98-9(1-(4-Fluorophenyl)butan-1-amine)
- 239105-46-5((R)-1-(4-Fluorophenyl)-1-pentanamine)
- 1864074-37-2(1-(3-Fluorophenyl)butan-1-amine hydrochloride)
- 3823-26-5(1-(4-fluorophenyl)pentan-1-amine)
- 698378-64-2((1r)-1-(4-fluorophenyl)-1-butanamine Hydrochloride (1:1))
- 1270472-02-0(1-(3-Fluoro-5-methylphenyl)pentan-1-amine)
- 321840-52-2((1S)-1-(4-Fluorophenyl)butylamine)